Diethyl acetamido[(2-bromo-3,4-dimethoxyphenyl)methyl]propanedioate
Description
Diethyl acetamido[(2-bromo-3,4-dimethoxyphenyl)methyl]propanedioate is a structurally complex malonate ester derivative. Its core structure consists of a propanedioate (malonate) backbone with two ethyl ester groups. Key substituents include:
2-Bromo-3,4-dimethoxyphenylmethyl group: Introduces halogen (bromine) and methoxy substituents, affecting electronic properties and reactivity.
This compound is likely synthesized via alkylation of diethyl malonate with a brominated aryl-methyl halide, followed by acetamido functionalization. Potential applications include serving as an intermediate in pharmaceuticals or agrochemicals due to its reactive bromine and ester moieties.
Properties
CAS No. |
5456-13-3 |
|---|---|
Molecular Formula |
C18H24BrNO7 |
Molecular Weight |
446.3 g/mol |
IUPAC Name |
diethyl 2-acetamido-2-[(2-bromo-3,4-dimethoxyphenyl)methyl]propanedioate |
InChI |
InChI=1S/C18H24BrNO7/c1-6-26-16(22)18(20-11(3)21,17(23)27-7-2)10-12-8-9-13(24-4)15(25-5)14(12)19/h8-9H,6-7,10H2,1-5H3,(H,20,21) |
InChI Key |
ALUUJOBUGSMFQC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CC1=C(C(=C(C=C1)OC)OC)Br)(C(=O)OCC)NC(=O)C |
Origin of Product |
United States |
Preparation Methods
Preparation of Acetamino Diethyl Malonate
A well-documented method for the preparation of acetamino diethyl malonate, a vital precursor, involves a two-step process starting from diethyl malonate:
| Step | Reagents & Conditions | Description | Yield & Purity |
|---|---|---|---|
| 1 | Diethyl malonate, sodium nitrite, acetic acid, organic solvent (methylene dichloride, trichloromethane, ethylene dichloride, or toluene), 0–5 °C (acid addition), then 35–45 °C for 10–15 h | Formation of nitroso-group diethyl malonate by nitrosation | Light yellow oil, directly used in next step |
| 2 | Nitroso-group diethyl malonate, acetic acid, acetic anhydride, zinc powder, 40–60 °C, 2 h | Reductive acylation to form acetamino diethyl malonate | White crystalline powder, 84.8% yield, 99.9% purity (HPLC) |
This method is described in a Chinese patent (CN104610082A) with detailed embodiments illustrating solvent choice and molar ratios:
- Molar ratios: Diethyl malonate : Sodium nitrite : Acetic acid = 1 : 1.5–2 : 2–2.5
- Reductive acylation molar ratios: Nitroso diethyl malonate : Zinc powder : Acetic anhydride : Acetic acid = 1 : 2–2.5 : 2–2.5 : 8–10
- Zinc powder addition temperature: 40–50 °C
The process includes filtration of zinc acetate byproduct and recrystallization from purified water to achieve high purity.
Synthetic Challenges and Considerations
- The bromination step requires careful control of temperature and stoichiometry to avoid polybromination or side reactions.
- The reductive acylation step demands precise temperature control during zinc powder addition to maximize yield and purity.
- Organic solvents such as methylene dichloride and trichloromethane are preferred for their ability to dissolve reactants and control reaction rates.
- Purification by recrystallization from water or chromatographic methods is essential to remove zinc salts and other impurities.
Summary Table of Key Preparation Steps
| Stage | Starting Material | Reagents & Conditions | Product | Yield | Purity | Notes |
|---|---|---|---|---|---|---|
| Nitrosation | Diethyl malonate | Sodium nitrite, acetic acid, organic solvent, 0–5 °C then 35–45 °C, 10–15 h | Nitroso diethyl malonate | - | - | Light yellow oil, used directly |
| Reductive Acylation | Nitroso diethyl malonate | Acetic acid, acetic anhydride, zinc powder, 40–60 °C, 2 h | Acetamino diethyl malonate | 84.8% | 99.9% (HPLC) | White crystalline powder |
| Bromination | 3,4-Dimethoxyacetophenone | Bromine, 30% HBr in acetic acid, 70 °C, 2 h | 2-Bromo-3,4-dimethoxyacetophenone | ~89% | - | Used without further purification |
| Coupling (proposed) | Acetamino diethyl malonate + brominated phenyl intermediate | Ullmann coupling or nucleophilic aromatic substitution (conditions vary) | Target compound | Variable | - | Requires optimization |
Comprehensive Research Findings
- The preparation of acetamino diethyl malonate is robust and scalable, with high yields and purity achievable through controlled nitrosation and reductive acylation steps.
- Bromination of methoxy-substituted acetophenones is a reliable method to introduce the bromine substituent at the 2-position of the aromatic ring, crucial for the target compound's structure.
- Synthetic routes involving Ullmann coupling and nucleophilic aromatic substitution have been explored for related complex aromatic systems, though yields can be low and require optimization.
- The combination of these methodologies provides a plausible synthetic pathway to Diethyl acetamido[(2-bromo-3,4-dimethoxyphenyl)methyl]propanedioate, though detailed stepwise coupling conditions for the final assembly remain to be fully elucidated in literature.
Chemical Reactions Analysis
Types of Reactions
Diethyl 2-acetamido-2-[(2-bromo-3,4-dimethoxy-phenyl)methyl]propanedioate can undergo various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The aromatic ring and the acetamido group can participate in oxidation and reduction reactions.
Hydrolysis: The ester groups can be hydrolyzed to form the corresponding carboxylic acids.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester groups.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted derivatives, while hydrolysis can produce diethyl 2-acetamido-2-[(2-bromo-3,4-dimethoxy-phenyl)methyl]propanedioic acid.
Scientific Research Applications
Medicinal Chemistry
Antidiabetic and Antiobesity Activity
Diethyl acetamido[(2-bromo-3,4-dimethoxyphenyl)methyl]propanedioate is structurally related to compounds that exhibit significant antidiabetic and antiobesity properties. For instance, derivatives of this compound have shown selective activity on β3 adrenergic receptors, which are crucial for lipolysis in adipocytes. The selectivity reduces side effects commonly associated with other adrenergic agonists, making it a potential candidate for developing safer obesity treatments .
Inhibitors of Glucosamine-6-Phosphate Synthase
Research indicates that compounds similar to this compound can act as inhibitors of glucosamine-6-phosphate synthase. This enzyme is a target for antimicrobial agents and antidiabetic drugs. Inhibitors derived from this class of compounds have been shown to possess high selectivity and affinity towards the enzyme, suggesting their potential use in treating infections and metabolic disorders .
Antimicrobial Applications
Recent studies have highlighted the potential of this compound derivatives in antimicrobial applications. The compound can be utilized in the development of new antibiotics due to its ability to inhibit bacterial growth through various mechanisms. The structure allows for modifications that enhance its efficacy against resistant strains of bacteria .
Synthesis and Derivative Development
The synthesis of this compound typically involves multi-step reactions that can yield various derivatives with enhanced biological activities. These derivatives can be tailored for specific therapeutic targets, including cancer and metabolic diseases. The synthetic routes often include steps such as condensation reactions and functional group modifications to optimize pharmacokinetic properties .
Data Tables
Case Studies
- Antidiabetic Properties : A study conducted by Bloom et al. (1992) demonstrated that compounds structurally related to this compound exhibited significant antidiabetic effects through selective β3 receptor activation. This study emphasized the reduced side effects compared to traditional β-agonists .
- Antimicrobial Efficacy : Recent research published in 2023 explored the antimicrobial properties of chalcone derivatives, highlighting the potential of this compound as a lead compound in developing new antibiotics targeting resistant strains of bacteria .
Mechanism of Action
The mechanism of action of diethyl 2-acetamido-2-[(2-bromo-3,4-dimethoxy-phenyl)methyl]propanedioate is not fully understood. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The acetamido group and the aromatic ring may play key roles in these interactions, influencing the compound’s binding affinity and activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural features align it with three classes of analogs: halogenated aromatics , malonate esters , and acetamido derivatives . Below, we compare its hypothesized properties with representative compounds from these classes, referencing available data from the provided evidence.
Structural and Functional Analogues
Table 1: Key Properties of Diethyl acetamido[(2-bromo-3,4-dimethoxyphenyl)methyl]propanedioate vs. Similar Compounds
| Property | This compound | Dibutyl Phthalate (CAS 84-74-2) | Dibromomethane (CAS 74-95-3) |
|---|---|---|---|
| Molecular Weight | ~450 g/mol (hypothetical) | 278.34 g/mol | 173.83 g/mol |
| Solubility in Water | Low (lipophilic due to aryl/ester groups) | Insoluble | 1.5 g/100 mL (20°C) |
| Reactivity | Bromine enables nucleophilic substitution; ester hydrolysis | Ester hydrolysis | Halogen exchange/elimination |
| Applications | Pharmaceutical intermediate (hypothetical) | Plasticizer | Solvent/fumigant |
Key Observations:
Acetamido Derivatives: The acetamido group may improve crystallinity, facilitating structural analysis via X-ray crystallography (commonly refined using SHELX software ).
Physicochemical Properties
- Lipophilicity : Higher than dibutyl phthalate due to bromine and methoxy groups, suggesting enhanced membrane permeability.
- Thermal Stability : Likely decomposes before boiling (unlike dibromomethane, which boils at 97°C ).
Biological Activity
Diethyl acetamido[(2-bromo-3,4-dimethoxyphenyl)methyl]propanedioate, also known by its CAS number 5456-13-3, is a compound of interest due to its potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
| Property | Value |
|---|---|
| Molecular Formula | C18H24BrNO7 |
| Molecular Weight | 446.29 g/mol |
| Density | 1.346 g/cm³ |
| Boiling Point | 535 °C at 760 mmHg |
| LogP | 2.4008 |
Biological Activity
The biological activity of this compound has been evaluated in various studies, primarily focusing on its inhibitory effects on specific enzymes and its potential therapeutic applications.
Research indicates that this compound may act as an inhibitor of glucosamine-6-phosphate synthase (GlcN-6-P synthase), an enzyme critical in bacterial cell wall synthesis. The inhibition of this enzyme can lead to antimicrobial effects against various pathogens, including Salmonella typhimurium and Candida albicans .
Antifungal and Antibacterial Properties
In a study analyzing a series of synthesized compounds similar to this compound, moderate antifungal activity was observed. The most potent derivatives exhibited IC50 values ranging from 15 to 21 µM against GlcN-6-P synthase . The compound's structural features, including the presence of a bromo and methoxy group on the aromatic ring, contribute to its biological activity by enhancing binding affinity to the target enzyme.
Case Studies
- Antimicrobial Activity : A study conducted by Andruszkiewicz et al. demonstrated that derivatives of this compound showed significant inhibitory effects on GlcN-6-P synthase with varying degrees of potency. The compound's mechanism involves forming covalent bonds with critical residues in the enzyme, leading to irreversible inhibition .
- Comparative Analysis : In a comparative analysis with other known inhibitors of GlcN-6-P synthase, this compound exhibited superior selectivity and potency. The selectivity towards GlcN-6-P synthase over other glutamine-utilizing enzymes highlights its potential as a targeted therapeutic agent .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare Diethyl acetamido[(2-bromo-3,4-dimethoxyphenyl)methyl]propanedioate?
- Methodological Answer : The synthesis typically involves a multi-step approach:
Condensation : React diethyl malonate with a substituted benzaldehyde (e.g., 2-bromo-3,4-dimethoxybenzaldehyde) under basic conditions to form the propanedioate backbone.
Acylation : Introduce the acetamido group via nucleophilic substitution or coupling reactions. For example, bromoacetyl bromide and amines are used in analogous syntheses ( ).
Purification : Column chromatography or recrystallization in solvents like ethanol/water mixtures ensures high purity.
Q. Which spectroscopic techniques are critical for structural characterization?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR identify functional groups (e.g., acetamido protons at δ 2.0–2.3 ppm, ester carbonyls at δ 165–170 ppm). 2D techniques (COSY, HSQC) resolve overlapping signals in the aromatic region ( ).
- Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion ([M+H]) and fragmentation patterns.
- X-ray Crystallography : Monoclinic crystal systems (e.g., space group ) with Bruker diffractometers provide bond-length validation ( ) .
Advanced Research Questions
Q. How can researchers resolve contradictions in NMR data interpretation for this compound?
- Methodological Answer :
- Dynamic Effects : Rotameric equilibria in the acetamido group may cause signal splitting. Variable-temperature NMR (VT-NMR) can stabilize conformers for clearer assignments.
- Solvent Effects : Use deuterated DMSO or CDCl to enhance solubility and reduce aggregation.
- Comparative Analysis : Cross-reference with structurally analogous compounds (e.g., diethyl [(4-hydroxy-3-methoxyphenyl)methylidene]propanedioate) to validate chemical shifts ( ) .
Q. What strategies optimize the refinement of crystallographic data for this compound?
- Methodological Answer :
- Software : SHELXL is preferred for small-molecule refinement due to its robust handling of anisotropic displacement parameters and twinning ( ).
- Data Collection : High-resolution (<1.0 Å) datasets reduce residual density errors. Parameters like ensure data quality.
- Validation : Check for missed symmetry (e.g., monoclinic vs. triclinic systems) using PLATON’s ADDSYM tool ( ) .
Q. How can the bromine substituent’s reactivity be exploited in derivatization studies?
- Methodological Answer :
- Nucleophilic Substitution : Replace bromine with amines or thiols under Pd-catalyzed conditions (e.g., Buchwald-Hartwig amination).
- Cross-Coupling : Suzuki-Miyaura reactions with aryl boronic acids introduce diversity at the 2-position.
- Monitoring : Track progress via TLC (R ~0.3–0.6 in ethyl acetate/hexane) and HPLC-MS ( ) .
Q. What experimental designs assess the compound’s potential biological activity?
- Methodological Answer :
- In Vitro Assays :
- Enzyme Inhibition : Screen against kinases or proteases using fluorogenic substrates (e.g., ATPase assays).
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa) with IC determination.
- Molecular Docking : Use AutoDock Vina to predict binding modes with target proteins (e.g., EGFR kinase).
- Structure-Activity Relationship (SAR) : Modify the dimethoxy or bromo groups and compare bioactivity ( ) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
